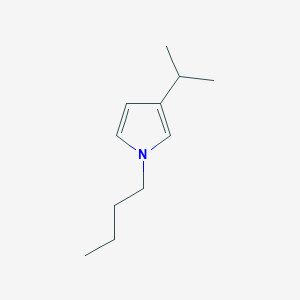
1-(2-Chloro-4-nitrophenyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-nitrophenyl)homopiperazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a homopiperazine moiety. This compound is of interest due to its potential use in medicinal chemistry and other research areas.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-nitrophenyl)homopiperazine typically involves the reaction of 2-chloro-4-nitroaniline with homopiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloro-4-nitrophenyl)homopiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloro-4-nitrophenyl)homopiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of chloro and nitro groups on biological activity.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)homopiperazine involves its interaction with specific molecular targets. The chloro and nitro groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-nitrophenyl)homopiperazine can be compared with other similar compounds such as:
1-(2-Chloro-4-nitrophenyl)piperazine: Similar structure but lacks the homopiperazine moiety.
1-(2-Bromo-4-nitrophenyl)homopiperazine: Similar structure but with a bromo group instead of a chloro group.
1-(2-Chloro-4-aminophenyl)homopiperazine: Similar structure but with an amino group instead of a nitro group.
The uniqueness of 1-(2-Chloro-4-nitrophenyl)homopiperazine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14ClN3O2 |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
1-(2-chloro-4-nitrophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H14ClN3O2/c12-10-8-9(15(16)17)2-3-11(10)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 |
Clé InChI |
MVZOFBIWSFBCKA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)




![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)




![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)

![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
